Isochroman-4-one
Overview
Description
Isochroman-4-one is a heterocyclic compound that features a benzene ring fused to a dihydropyran ring. This compound is known for its significant role in medicinal chemistry, serving as a building block for the synthesis of various pharmacologically active molecules . This compound exhibits a wide range of biological activities, making it a versatile scaffold in drug design and development .
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Industrial Production Methods:
Silver-Catalyzed Radical Cascade Cyclization: This method involves the use of silver catalysts to facilitate the radical cascade cyclization, producing a range of this compound derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: this compound derivatives with various substituted functional groups.
Scientific Research Applications
Isochroman-4-one has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of isochroman-4-one varies depending on its specific application:
Cardioprotective Effects: this compound derivatives can release hydrogen sulfide, which activates the AMPK signaling pathway and influences fatty acid metabolic processes, providing cardioprotective effects.
Acetylcholinesterase Inhibition: this compound derivatives inhibit acetylcholinesterase by binding to both the catalytic anionic site and the peripheral anionic site of the enzyme, preventing the breakdown of acetylcholine and improving cognitive function in Alzheimer’s disease.
Comparison with Similar Compounds
Isochroman-4-one is structurally related to several other compounds:
Chroman-4-one: Similar to this compound but lacks the C2-C3 double bond, leading to different biological activities.
Thiochroman-4-one: Contains a sulfur atom instead of an oxygen atom, exhibiting similar bioactivities such as antiviral and antitumoral properties.
Tetrahydroisoquinoline: Another heterocyclic compound with a nitrogen atom in the ring, used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of biological activities and its versatility as a synthetic scaffold in medicinal chemistry.
Properties
IUPAC Name |
1H-isochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXTZAZUFUWSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491796 | |
Record name | 1H-2-Benzopyran-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20924-56-5 | |
Record name | 1H-2-Benzopyran-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-1H-2-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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